1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone
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Overview
Description
1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. The compound features a benzoxadiazole core with nitro groups and an ethanone moiety, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone typically involves multiple steps, starting with the preparation of the benzoxadiazole core. The process often includes nitration reactions to introduce nitro groups at specific positions on the benzoxadiazole ring. The final step involves coupling the benzoxadiazole derivative with an ethanone moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The nitro groups and benzoxadiazole core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dinitro-2,1,3-benzoxadiazol-4-amine 3-oxide
- 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose
- 7-Amino-4,6-dinitrobenzofuroxan
Uniqueness
1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9N5O6 |
---|---|
Molecular Weight |
343.25 g/mol |
IUPAC Name |
1-[4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C14H9N5O6/c1-7(20)8-2-4-9(5-3-8)15-12-10(18(21)22)6-11(19(23)24)13-14(12)17-25-16-13/h2-6,15H,1H3 |
InChI Key |
BDDCSNOTPKSANT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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